molecular formula C15H13N B15335790 2-Ethynyl-N-methyl-N-phenylaniline

2-Ethynyl-N-methyl-N-phenylaniline

Cat. No.: B15335790
M. Wt: 207.27 g/mol
InChI Key: KYLAZCQQGSQLKT-UHFFFAOYSA-N
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Description

2-Ethynyl-N-methyl-N-phenylaniline is an organic compound with the molecular formula C15H13N It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by a methyl group and a phenyl group, and an ethynyl group is attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethynyl-N-methyl-N-phenylaniline can be achieved through several methods. One common approach involves the Sonogashira coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an alkyne. The general reaction conditions include the use of a palladium catalyst, a copper co-catalyst, and a base such as triethylamine or potassium carbonate. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale Sonogashira coupling reactions using continuous flow reactors. These reactors allow for better control of reaction conditions, higher yields, and improved safety compared to batch processes. The use of automated systems and advanced monitoring techniques can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-N-methyl-N-phenylaniline can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions typically require strong acids or halogens as reagents, along with appropriate catalysts.

Major Products

    Oxidation: The major products include carbonyl compounds such as aldehydes or ketones.

    Reduction: The major product is the corresponding alkane.

    Substitution: The major products depend on the specific substitution reaction, such as nitro compounds, halogenated compounds, or sulfonated compounds.

Scientific Research Applications

2-Ethynyl-N-methyl-N-phenylaniline has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of advanced materials, such as polymers and electronic devices, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 2-Ethynyl-N-methyl-N-phenylaniline involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic systems, while the nitrogen atom can act as a nucleophile in various reactions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

    N-Methyldiphenylamine: Similar structure but lacks the ethynyl group.

    N-Phenyl-N-methylbenzylamine: Similar structure but with a benzyl group instead of an ethynyl group.

    N,N-Dimethylaniline: Similar structure but with two methyl groups on the nitrogen.

Uniqueness

2-Ethynyl-N-methyl-N-phenylaniline is unique due to the presence of the ethynyl group, which imparts distinct electronic properties and reactivity compared to similar compounds. This makes it a valuable compound for various applications in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C15H13N

Molecular Weight

207.27 g/mol

IUPAC Name

2-ethynyl-N-methyl-N-phenylaniline

InChI

InChI=1S/C15H13N/c1-3-13-9-7-8-12-15(13)16(2)14-10-5-4-6-11-14/h1,4-12H,2H3

InChI Key

KYLAZCQQGSQLKT-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C2=CC=CC=C2C#C

Origin of Product

United States

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